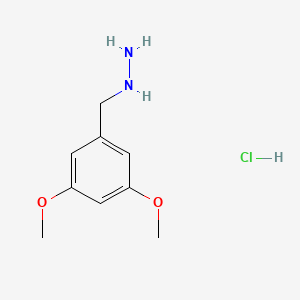

![molecular formula C16H12Cl2N2O3S2 B2604460 N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 868677-56-9](/img/structure/B2604460.png)

N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

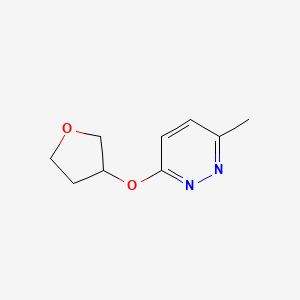

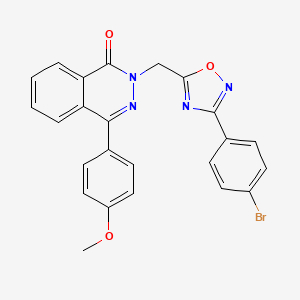

“N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide” is a chemical compound that contains a benzo[d]thiazol-2-yl group, which is a type of heterocyclic compound . This group is often found in various pharmaceuticals and biologically active compounds .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out . Again, without specific data, it’s difficult to provide a detailed chemical reactions analysis.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity . These properties can be determined experimentally, but without specific data, it’s not possible to provide a detailed analysis for this compound.Scientific Research Applications

Sulfonamide Derivatives and Their Applications

Sulfonamide derivatives, including compounds like N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide, have been extensively studied for their potential in various therapeutic areas. Their primary sulfonamide moiety is a common feature in many clinically used drugs, highlighting their significance in medicinal chemistry. For instance, sulfonamides have found applications as carbonic anhydrase inhibitors (CAIs), COX2 inhibitors, and tyrosine kinase inhibitors, showcasing their versatility and importance in drug development.

Carbonic Anhydrase Inhibitors (CAIs)

Sulfonamide CAIs have been patented for their potential as antiglaucoma agents, targeting specific isoforms of carbonic anhydrase for therapeutic benefits (Carta, Scozzafava, & Supuran, 2012). These inhibitors play a crucial role in reducing intraocular pressure, offering a pathway to treat glaucoma effectively.

COX2 Inhibitors

Sulfonamides have also been explored as COX2 inhibitors, with patents covering drugs like apricoxib and pazopanib. These compounds exhibit significant antitumor activity, underscoring the therapeutic potential of sulfonamide derivatives in cancer treatment (Carta, Scozzafava, & Supuran, 2012).

Antitumor Agents

The exploration of sulfonamide derivatives as antitumor agents has been a focus of recent patents. Specifically, targeting tumor-associated carbonic anhydrase isoforms IX/XII with sulfonamides could provide a novel approach to cancer therapy, highlighting the diverse applications of these compounds in medicinal chemistry (Carta, Scozzafava, & Supuran, 2012).

Tyrosine Kinase Inhibitors

Sulfonamide derivatives have been investigated for their potential as tyrosine kinase inhibitors, with pazopanib being a notable example. These compounds target multiple receptor tyrosine kinases involved in tumor growth and metastasis, offering a multifaceted approach to cancer treatment (Gulcin & Taslimi, 2018).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often studied in the context of drug discovery, where the compound’s interactions with various proteins and enzymes are investigated . Without specific studies or data, it’s not possible to provide a detailed analysis of the mechanism of action for this compound.

Safety and Hazards

properties

IUPAC Name |

3-(benzenesulfonyl)-N-(4,6-dichloro-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O3S2/c17-10-8-12(18)15-13(9-10)24-16(20-15)19-14(21)6-7-25(22,23)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRVEQNPGQGIDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2604382.png)

![3-phenoxy-N-[4-[[4-[(3-phenoxybenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2604385.png)

![3-[(2,4-Dibromophenyl)amino]propanoic acid](/img/structure/B2604386.png)

![6-Cyclopropyl-2-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2604395.png)